molecular formula C12H14N2 B571723 1,2,3,4,6,7-Hexahydrophenazine CAS No. 112448-71-2

1,2,3,4,6,7-Hexahydrophenazine

Cat. No.: B571723
CAS No.: 112448-71-2
M. Wt: 186.258
InChI Key: LEBZVNAEKXAOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,7-Hexahydrophenazine is a natural product found in Idesia polycarpa with data available.

Scientific Research Applications

1. Neuropharmacological Studies

1,2,3,4,6,7-Hexahydrophenazine and its derivatives have been extensively studied in neuropharmacology. Research indicates their involvement in dopamine receptor interactions, which is crucial in understanding and treating neurological conditions like Parkinson's disease and schizophrenia. For instance, certain neuroleptic drugs, which are essential in treating schizophrenia, have been found to alter dopamine metabolism, implying a potential role for hexahydrophenazine-related compounds in these processes (Christensen et al., 1984).

2. Antitumor Activity

Hexahydrophenazine derivatives have shown promising results in antitumor activity. Studies have identified their efficacy in inhibiting cancer cell growth, leading to advancements in cancer treatment methodologies. This includes the inhibition of tumor growth in various cancer models, indicating the compound's potential as a therapeutic agent in oncology (Gidaspov et al., 2004).

3. Interaction with Neurotransmitter Systems

Research has demonstrated the compound's interaction with neurotransmitter systems, notably serotonin and dopamine. This interaction is significant for developing drugs targeting mental health disorders such as depression and anxiety. It's been noted that some compounds structurally similar to hexahydrophenazine can act as serotonin receptor agonists, impacting mood and emotional regulation (Fuller et al., 1981).

4. Synthesis and Structural Analysis

The synthesis of hexahydrophenazine derivatives and their structural analysis have been a focus of several studies. Understanding the compound's synthesis and structure is crucial for its application in various fields, including pharmacology and chemistry. Research has explored the treatment of dimeric nitrosochlorides with 1,2-diaminoarenes to form hexahydrophenazine derivatives, opening avenues for novel synthetic routes (Petukhov & Tkachev, 1997).

Properties

CAS No.

112448-71-2

Molecular Formula

C12H14N2

Molecular Weight

186.258

IUPAC Name

1,2,3,4,6,7-hexahydrophenazine

InChI

InChI=1S/C12H14N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1,5H,2-4,6-8H2

InChI Key

LEBZVNAEKXAOKR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=C3CCC=CC3=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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